4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
Description
This compound features a 2,4-dimethylphenyl group linked via an amide bond to a 4-oxobutanoyl moiety, which is further connected through a hydrazine bridge to a 4-oxobutanoic acid group. Its structure combines aromatic, hydrazide, and carboxylic acid functionalities, making it a candidate for diverse applications, including medicinal chemistry and coordination chemistry.
Properties
IUPAC Name |
4-[2-[4-(2,4-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-10-3-4-12(11(2)9-10)17-13(20)5-6-14(21)18-19-15(22)7-8-16(23)24/h3-4,9H,5-8H2,1-2H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBUKMFSURODTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the nucleophilic displacement of a halogenated precursor with a dimethylphenylamine derivative. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2)
- Structure: Lacks the hydrazine and second 4-oxobutanoic acid moieties.
- Properties : Simpler structure with a single aromatic and ketone-carboxylic acid group. Used as an intermediate in organic synthesis.
b) 4-(2-Acetylhydrazino)-4-oxobutanoic Acid (AOBAH)
- Structure : Contains a hydrazine bridge acetylated at one end.
- Applications : Forms stable nickel(II) and oxovanadium(IV) complexes, indicating strong metal-binding capacity due to the hydrazide and carboxylate groups .
c) 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic Acid (346725-39-1)
- Structure : Features a 4-methoxyphenyl group instead of 2,4-dimethylphenyl.
Physicochemical Properties
- Trends : Bulky aromatic substituents (e.g., 2,4-dimethylphenyl) may raise melting points due to improved crystal packing, while polar groups (e.g., methoxy) could lower them .
a) Coordination Chemistry
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., Nitro in 4-Nitrobenzylideneamino Analog): May improve stability against metabolic degradation but reduce solubility .
Biological Activity
4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylphenyl group : Contributes to hydrophobic interactions.
- Hydrazino and oxobutanoyl moieties : Implicated in biological activity through enzyme interactions.
Molecular Formula
- Molecular Weight : 335.35 g/mol
- CAS Number : 315248-55-6
Structural Representation
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation.
- Signal Transduction Pathways : It may influence various metabolic pathways through modulation of signaling cascades.
Key Pathways Involved
- Caspase Activation : Related to apoptosis.
- MAPK Pathway : Involved in cell proliferation and differentiation.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Human Lung Adenocarcinoma (A-549) : IC50 values indicating effective inhibition of cell growth.
- Human Breast Cancer (MCF-7) : Demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.
Enzyme Interaction Studies
The compound has been evaluated for its ability to interact with specific enzymes:
- Proteases : Potential inhibition leading to decreased tumor cell viability.
- Kinases : Modulation of phosphorylation pathways affecting cancer cell proliferation.
Study on Antioxidant Properties
A study focused on the synthesis and evaluation of related compounds demonstrated significant antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity tests. The findings suggest that structural modifications can enhance antioxidant efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
